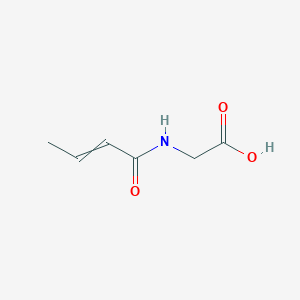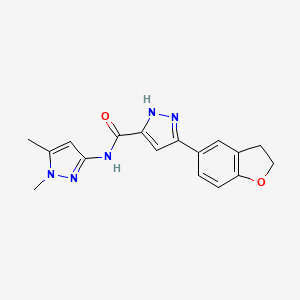
Glycine, N-(1-oxo-2-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crotonyl glycine is a compound that has gained attention in recent years due to its involvement in various biochemical processes. It is a derivative of glycine, an amino acid, and crotonic acid, an unsaturated carboxylic acid. This compound is particularly interesting because of its role in post-translational modifications, specifically crotonylation, which has implications in gene regulation and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of crotonyl glycine typically involves the reaction of glycine with crotonic acid or its derivatives. One common method is the direct condensation of glycine with crotonic acid under acidic conditions. This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and typically requires heating to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of crotonyl glycine may involve more efficient and scalable methods. One such method is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the reaction between glycine and crotonic acid. This approach can offer higher yields and greater specificity, reducing the need for extensive purification steps.
化学反应分析
Types of Reactions
Crotonyl glycine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, such as crotonyl glycine oxides.
Reduction: Reduction reactions can convert crotonyl glycine into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of crotonyl glycine can yield crotonyl glycine oxides, while reduction can produce more saturated derivatives.
科学研究应用
Crotonyl glycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and reactivity.
Biology: Crotonyl glycine is involved in post-translational modifications, specifically crotonylation, which plays a role in gene regulation and cellular metabolism.
Medicine: Research has shown that crotonylation can influence various disease processes, including cancer and metabolic disorders.
Industry: In the pharmaceutical industry, crotonyl glycine and its derivatives are explored for their potential therapeutic applications.
作用机制
The mechanism by which crotonyl glycine exerts its effects is primarily through its role in crotonylation. Crotonylation is a post-translational modification where a crotonyl group is added to lysine residues on proteins. This modification can alter the function and activity of proteins, influencing gene expression and cellular processes. The molecular targets of crotonyl glycine include histones, which are proteins involved in the packaging of DNA. By modifying histones, crotonyl glycine can impact chromatin structure and gene regulation.
相似化合物的比较
Similar Compounds
Acetyl glycine: Similar to crotonyl glycine, acetyl glycine is involved in post-translational modifications, specifically acetylation.
Butyryl glycine: This compound is another derivative of glycine and is involved in butyrylation, another type of post-translational modification.
Propionyl glycine: Propionyl glycine is involved in propionylation, which also affects protein function and gene regulation.
Uniqueness
Crotonyl glycine is unique due to its specific involvement in crotonylation, which has distinct regulatory mechanisms compared to other types of lysine acylations. The presence of the crotonyl group, with its unique carbon-carbon double bond, imparts specific structural and functional properties that differentiate it from other similar compounds.
Conclusion
Crotonyl glycine is a compound of significant interest in various fields of scientific research. Its role in post-translational modifications, particularly crotonylation, highlights its importance in gene regulation and cellular metabolism. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights into its potential therapeutic and industrial uses.
属性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
2-(but-2-enoylamino)acetic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-3-5(8)7-4-6(9)10/h2-3H,4H2,1H3,(H,7,8)(H,9,10) |
InChI 键 |
WWJXRJJBIVSSNF-UHFFFAOYSA-N |
规范 SMILES |
CC=CC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate](/img/structure/B14105074.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14105083.png)
![3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105087.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105089.png)

![8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14105097.png)
![3-(3-hydroxypropyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14105104.png)
![6-(4-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14105111.png)
![7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14105123.png)

![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14105145.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B14105150.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105154.png)
![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105162.png)
